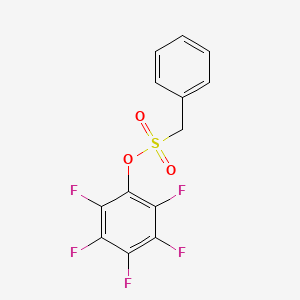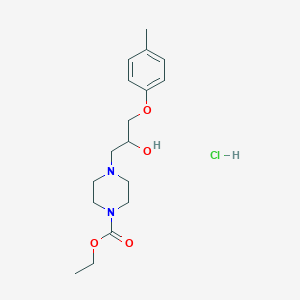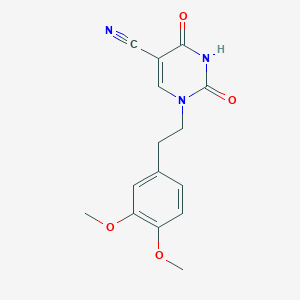
2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorophenylacetic acid is a chemical compound with the linear formula C6F5CH2CO2H . It is a white crystalline powder .
Synthesis Analysis
This compound has been used in the preparation of 2,3,4,5,6-pentafluorophenylacetyl chloride and 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate .Molecular Structure Analysis
The molecular weight of 2,3,4,5,6-Pentafluorophenylacetic acid is 226.10 . Its molecular formula is C8H3F5O2 .Physical And Chemical Properties Analysis
The melting point of 2,3,4,5,6-Pentafluorophenylacetic acid is 108-110 °C (lit.) and its boiling point is predicted to be 235.3±35.0 °C . It is soluble in 95% ethanol .Wissenschaftliche Forschungsanwendungen
Chemoselective N-Acylation Reagents Development
Research led by Kondo et al. (2000) has contributed to the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These compounds exhibit good chemoselectivity as N-acylation reagents, showcasing the potential of 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate in facilitating selective chemical reactions, vital for synthetic chemistry applications (K. Kondo et al., 2000).
Macrocyclic Aromatic Ether Sulfone Synthesis
In a study conducted by Rodewald and Ritter (1997), a novel macrocyclic aromatic ether sulfone bearing carboxylic groups was synthesized using a process that involved 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate. This work illustrates the compound's role in creating polymers with specific functionalities, which could be leveraged in advanced materials science, particularly for creating polymers with unique structural and functional properties (Barbara Rodewald & H. Ritter, 1997).
Sulfonated Poly(arylene Ether Sulfone)s Enhancement
A study by Bae et al. (2009) demonstrated the synthesis of sulfonated poly(arylene ether sulfone)s, which incorporated hydrophobic components of varying sizes, including 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate. These materials exhibited significant improvements in properties such as water cluster formation and proton conductivities, indicating the compound's utility in enhancing the functional characteristics of polymeric materials for applications like proton exchange membranes (Byungchan Bae et al., 2009).
Partially Fluorinated Poly(arylene Ether Benzonitrile) Copolymers
Research by Sankir et al. (2007) on the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers showcased the use of 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate in the production of materials with tunable properties such as water uptake, proton conductivity, and methanol permeability. This demonstrates the compound's relevance in developing proton exchange membranes with adjustable performance characteristics for fuel cell applications (Mehmet Sankir et al., 2007).
Supramolecular Chemistry for Anticancer Applications
Mishra et al. (2014) constructed tetracationic hetero-bimetallacycles using a process that involved 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate, demonstrating the compound's potential in supramolecular chemistry for creating structures with significant anticancer activity. This highlights the broader applicability of 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate in medicinal chemistry, especially in the design and synthesis of compounds with therapeutic potential (A. Mishra et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) phenylmethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O3S/c14-8-9(15)11(17)13(12(18)10(8)16)21-22(19,20)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXCGNNPJUBACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859213.png)



![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2859220.png)
![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2859223.png)





![1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2859231.png)
